N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine
Description
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine is a compound that features a piperidine ring substituted with a methoxymethyl group and a pyrazine ring. Compounds containing piperidine and pyrazine rings are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-17-10-12(2-4-13-5-3-12)9-16-11-8-14-6-7-15-11/h6-8,13H,2-5,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWKIFKVNDKTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)CNC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine typically involves the formation of the piperidine ring followed by the introduction of the methoxymethyl group and the pyrazine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxymethyl group via nucleophilic substitution.
Coupling Reactions: Attachment of the pyrazine ring using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxymethyl group to a carbonyl group.
Reduction: Reduction of the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions at the piperidine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound .
Scientific Research Applications
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The piperidine and pyrazine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure with pyridine rings instead of pyrazine.
N-methyl-4-piperidone: Contains a piperidine ring with a different substitution pattern.
4-N-phenylaminoquinoline: Features a piperidine ring with a quinoline moiety.
Uniqueness
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]pyrazin-2-amine is unique due to its specific combination of piperidine and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
